2-(5-nitro-2-furyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-(5-nitro-2-furyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a nitrofuran moiety, which is often associated with antimicrobial properties, and a hexahydrobenzothieno pyrimidinone core, which contributes to its chemical stability and reactivity.
Preparation Methods
The synthesis of 2-(5-nitro-2-furyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nitrofuryl Intermediate: The initial step involves the nitration of furan to produce 5-nitro-2-furyl derivatives.
Cyclization: The nitrofuran intermediate undergoes cyclization with appropriate thiol and amine derivatives to form the benzothieno pyrimidinone core.
Hydrogenation: The final step involves hydrogenation under controlled conditions to achieve the hexahydro form of the compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(5-nitro-2-furyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-nitro-2-furyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics and studying microbial resistance.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-nitro-2-furyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with cellular components. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular structures. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent. The compound may also interact with DNA and proteins, disrupting essential cellular functions and leading to cell death.
Comparison with Similar Compounds
Similar compounds to 2-(5-nitro-2-furyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one include:
2-(5-nitro-2-furyl)benzimidazoles: These compounds share the nitrofuran moiety but have a benzimidazole core, offering different chemical properties and applications.
2-amino-5-(5-nitro-2-furyl)thiazoles: These compounds also feature the nitrofuran group but have a thiazole ring, which affects their reactivity and biological activity.
2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoles: These compounds have a similar nitrofuran structure but with an imidazole-thiadiazole core, providing unique properties for specific applications.
The uniqueness of 2-(5-nitro-2-furyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one lies in its combination of the nitrofuran and hexahydrobenzothieno pyrimidinone structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N3O4S |
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Molecular Weight |
319.34 g/mol |
IUPAC Name |
2-(5-nitrofuran-2-yl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O4S/c18-13-11-7-3-1-2-4-9(7)22-14(11)16-12(15-13)8-5-6-10(21-8)17(19)20/h5-6,12,16H,1-4H2,(H,15,18) |
InChI Key |
HHUXJQWFMFLOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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